molecular formula C13H17NO5S B7414194 3-(Oxan-3-ylmethylsulfonylamino)benzoic acid

3-(Oxan-3-ylmethylsulfonylamino)benzoic acid

Cat. No.: B7414194
M. Wt: 299.34 g/mol
InChI Key: PSPFCTYDLMCVOU-UHFFFAOYSA-N
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Description

3-(Oxan-3-ylmethylsulfonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an oxan-3-ylmethylsulfonylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-3-ylmethylsulfonylamino)benzoic acid typically involves multiple steps, starting with the preparation of the oxan-3-ylmethylsulfonylamine intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and benzoic acid derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the processes are optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-3-ylmethylsulfonylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzoic acids, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

3-(Oxan-3-ylmethylsulfonylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-ylmethylsulfonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-3-ylmethylsulfonylamino)benzoic acid is unique due to its combination of an oxan-3-ylmethylsulfonylamino group with a benzoic acid core. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

3-(oxan-3-ylmethylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-13(16)11-4-1-5-12(7-11)14-20(17,18)9-10-3-2-6-19-8-10/h1,4-5,7,10,14H,2-3,6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPFCTYDLMCVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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